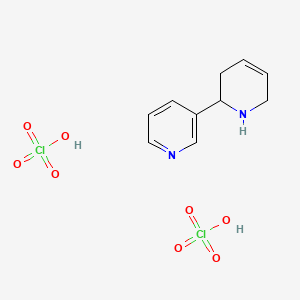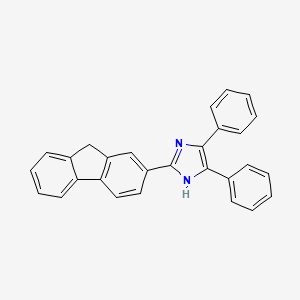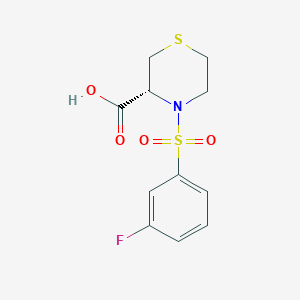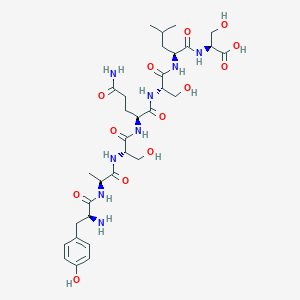
Perchloric acid;3-(1,2,3,6-tetrahydropyridin-2-yl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Perchloric acid;3-(1,2,3,6-tetrahydropyridin-2-yl)pyridine is a compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a pyridine ring substituted with a tetrahydropyridine moiety, which contributes to its distinct chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,2,3,6-tetrahydropyridin-2-yl)pyridine typically involves the reaction of pyridine derivatives with tetrahydropyridine intermediates. One common method includes the use of glutarate as a starting material, which undergoes a series of reactions to form the desired compound . The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the formation of the tetrahydropyridine ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization and the use of advanced analytical techniques to monitor the reaction progress and product quality .
Analyse Chemischer Reaktionen
Types of Reactions
3-(1,2,3,6-tetrahydropyridin-2-yl)pyridine undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions . The reaction conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway is followed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives of the compound, while substitution reactions can produce a variety of substituted pyridine or tetrahydropyridine derivatives .
Wissenschaftliche Forschungsanwendungen
3-(1,2,3,6-tetrahydropyridin-2-yl)pyridine has several scientific research applications, including:
Medicine: Research has explored its potential use in drug development, particularly for its ability
Eigenschaften
CAS-Nummer |
494824-44-1 |
|---|---|
Molekularformel |
C10H14Cl2N2O8 |
Molekulargewicht |
361.13 g/mol |
IUPAC-Name |
perchloric acid;3-(1,2,3,6-tetrahydropyridin-2-yl)pyridine |
InChI |
InChI=1S/C10H12N2.2ClHO4/c1-2-7-12-10(5-1)9-4-3-6-11-8-9;2*2-1(3,4)5/h1-4,6,8,10,12H,5,7H2;2*(H,2,3,4,5) |
InChI-Schlüssel |
QKYAFVPKHJDXFI-UHFFFAOYSA-N |
Kanonische SMILES |
C1C=CCNC1C2=CN=CC=C2.OCl(=O)(=O)=O.OCl(=O)(=O)=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-[2-(10-Chloroanthracen-9-YL)ethenyl]pyridine](/img/structure/B14232364.png)



![Trichloro[(2-iodophenyl)methyl]silane](/img/structure/B14232387.png)

![2-Furansulfonic acid, 5-[[(3-methoxyphenyl)amino]carbonyl]-](/img/structure/B14232391.png)

![2,4-Bis{[tert-butyl(dimethyl)silyl]oxy}but-3-enenitrile](/img/structure/B14232396.png)

![4-Ethyl-2-[(3,4,4-trifluorobut-3-EN-1-YL)sulfanyl]-4,5-dihydro-1,3-thiazole](/img/structure/B14232405.png)
